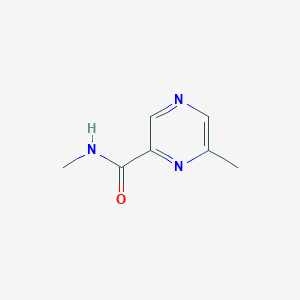
N,6-Dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-Dimethylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with methyl groups at the N and 6 positions and a carboxamide group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: N,6-Dimethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrazine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction with phosgene or its derivatives in the presence of a base can yield the desired carboxamide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Reactant Preparation: Purification of 2,6-dimethylpyrazine.
Reaction: Carboxylation using phosgene or similar reagents.
Purification: Crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,6-Dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N,6-Dimethylpyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N,6-Dimethylpyrazine-2-carboxamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
N,6-Dimethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:
N,2-Dimethylpyrazine: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,6-Dimethylpyrazine: Lacks the carboxamide group, resulting in different reactivity and applications.
Pyrazine-2-carboxamide: Similar functional group but without methyl substitutions, affecting its chemical behavior and uses.
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11) |
InChI Key |
VCIWVMLXDXPVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


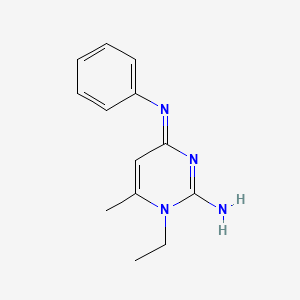
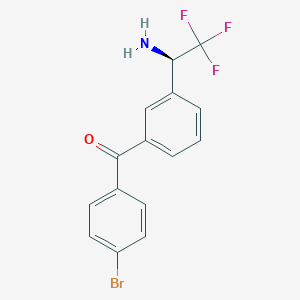
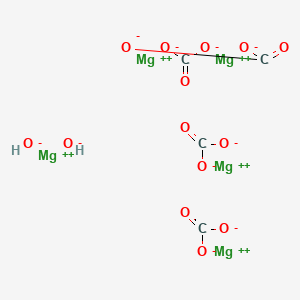

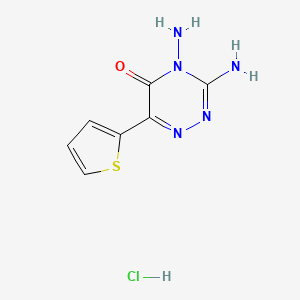

![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
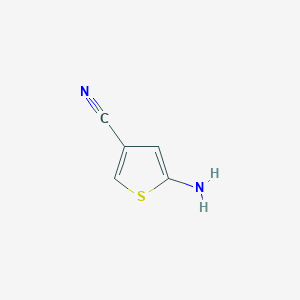
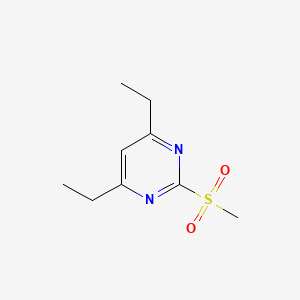
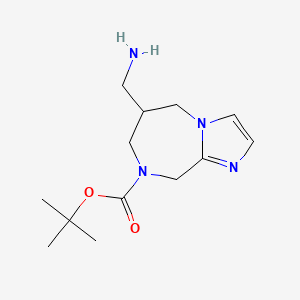
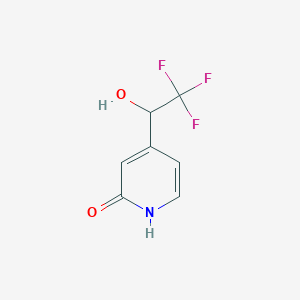
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
